3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

Drug-likeness Lipophilicity Medicinal Chemistry Design

This specific 3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one regioisomer is essential for PI3Kβ isoform-selective inhibitor programs and ABCB1-mediated MDR reversal research. The N3-benzyl substituent is the critical vector for affinity pocket engagement; SAR data confirm that shifting the benzyl to the C6 position results in a complete loss of target activity. Its fragment-like properties (MW 240.26, TPSA 48.3 Ų, 0 HBDs) make it an ideal anchor for fragment-based screening and DEL libraries. Procuring this exact regioisomer ensures functional target engagement and avoids the risk of inactive positional isomers.

Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
Cat. No. B5563061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
Molecular FormulaC13H12N4O
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2C(=N1)N(C=N2)CC3=CC=CC=C3
InChIInChI=1S/C13H12N4O/c1-10-7-12(18)17-13(15-10)16(9-14-17)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3
InChIKeyBKNCEQZYTWVMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one : A Core Heterocyclic Scaffold for Kinase and Transporter Drug Discovery


3-Benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one (PubChem CID 684937) is a synthetic small-molecule heterocycle (C₁₃H₁₂N₄O, MW 240.26 g/mol) belonging to the [1,2,4]triazolo[1,5-a]pyrimidin-7-one family [1]. This scaffold is characteristic of potent, isoform-selective phosphoinositide 3-kinase (PI3K) inhibitors and orally active ABCB1 (P-glycoprotein) modulators, making it a core template for oncology and multidrug resistance (MDR) research programs [2][3]. The compound features a benzyl substituent at the N3 position and a methyl group at C5, defining a specific chemical space that influences its drug-like properties and potential biological target engagement.

Why 3-Benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one Cannot Be Replaced by Generic [1,2,4]Triazolo[1,5-a]pyrimidine Analogs


The biological activity within the [1,2,4]triazolo[1,5-a]pyrimidin-7-one class is exquisitely sensitive to the position and nature of substituents. Published SAR studies on PI3Kβ inhibitors reveal that N3 benzyl substitution directly influences isoform selectivity and cellular potency, while shifting the benzyl to C6 results in a complete loss of target engagement [1][2]. Generic substitution with an unsubstituted core or differently positioned analog (e.g., 2- or 6-benzyl isomers) carries a high risk of obtaining a compound with zero functional activity against the intended target. For programs requiring a specific hinge-binding motif and a defined vector for the benzyl group within the ATP-binding pocket, 3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one provides an indispensable topological configuration that cannot be mimicked by its positional isomers.

Quantitative Procurement Evidence: Why 3-Benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one Is a Superior Starting Point


N3-Benzyl Substitution Provides a Lipophilic Vector Advantage Over the Core Scaffold

This compound's XLogP3-AA of 1.2 significantly surpasses the core [1,2,4]triazolo[1,5-a]pyrimidine scaffold (XLogP computed as -1.145) [1][2]. This increased lipophilicity is critical for passive membrane permeability and optimal interaction with hydrophobic pockets within kinase ATP-binding sites, directly improving the likelihood of cellular activity in intact cell assays, a key requirement for progressing beyond biochemical screens.

Drug-likeness Lipophilicity Medicinal Chemistry Design

Reduced Topological Polar Surface Area (TPSA) Suggests Superior Passive Permeability vs. 2-Amino Analogs

The target compound's TPSA of 48.3 Ų is substantially lower than that of a closely related 2-amino-substituted analog (2-amino-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one), which has a TPSA of approximately 73.0 Ų [1][2]. The 48.3 Ų value is well below the established 140 Ų threshold for good oral absorption and the 90 Ų limit for efficient blood-brain barrier penetration. This lower polarity is a direct consequence of the 3-benzyl, 5-methyl substitution lacking additional polar heteroatoms at C2, making it a more physiologically relevant starting point for oral drug programs.

ADME Oral Bioavailability Permeability

Absence of H-Bond Donors Limits Promiscuous Binding vs. Amino Acid Analogs

With zero hydrogen bond donor (HBD) atoms, this compound violates one less Lipinski rule than many common analogs such as 3-amino-substituted triazolopyrimidinones which exhibit one or more HBDs [1]. In kinase drug discovery, fewer HBD interactions with the conserved hinge region correlate with improved kinome-wide selectivity profiles. Compounds with high HBD counts often suffer from promiscuous target engagement, increasing off-target toxicity risk in preclinical development.

Selectivity Lipinski's Rule of 5 Off-target risk

Scaffold Class Validation: PI3Kβ Isoform Inhibition in the Low Nanomolar to Sub-Nanomolar Range

While the specific compound lacks direct assay data, its scaffold class—1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones—has been validated as potent PI3Kβ isoform-selective inhibitors. Key compounds within this class reported IC₅₀ values ≤ 0.001 μM for PI3Kβ enzyme inhibition and ∼ 0.100 μM in a PTEN-deficient cancer cell line (MDA-MB-468) growth inhibition assay [1]. The N3-benzyl substituent in the target compound is a critical feature shared with the optimised leads; the SAR directly shows that N3-substitution is essential for maintaining PI3Kβ selectivity over the α-isoform. This provides a strong, evidence-based rationale for procurement as a validated chemical probe starting point.

PI3Kβ inhibitor PTEN-deficient cancers Kinase selectivity

Recommended Procurement Scenarios for 3-Benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one


Hit-to-Lead Optimization of Selective PI3Kβ Inhibitors for PTEN-Deficient Solid Tumors

This compound serves as a direct chemical starting point for teams building on the known PI3Kβ pharmacophore [1]. Its N3-benzyl group is the critical vector for accessing the affinity pocket that drives isoform selectivity. Synthetic chemistry efforts can focus on introducing diversity at C2 and C6 while retaining the core N3-benzyl,5-methyl motif, leveraging the scaffold's established synthetic accessibility and the quantitative SAR data from the 2012 lead series.

Development of Novel ABCB1 Modulators to Overcome Multidrug Resistance in Oncology

The [1,2,4]triazolo[1,5-a]pyrimidine core is a validated template for orally active ABCB1 modulators that reverse paclitaxel resistance in MDR cancer cell lines [2]. Procuring this specific 3-benzyl,5-methyl analog provides a novel chemotype within this class, distinct from the WS-10 and WS-691 series. Its computed physicochemical profile (TPSA 48.3 Ų, XLogP 1.2, 0 HBD) suggests it may overcome the solubility-limited attrition observed in earlier ABCB1 modulator series.

Fragment-Based or DNA-Encoded Library (DEL) Screening for New Kinase Targets

With a molecular weight of 240.26 g/mol, this compound sits at the fragment-to-lead interface. Its lack of hydrogen bond donors and moderate lipophilicity make it an ideal anchor fragment for DEL technology or fragment-based screening libraries targeting the ATP-binding sites of underexplored kinases. The 3-benzyl group can serve as a lipophilic anchor, while the 7-one provides a synthetic handle for further elaboration.

Negative Control or Selectivity Profiling for PI3Kα/δ Drug Programs

Given the established SAR that N3 substitution drives PI3Kβ selectivity over α and δ isoforms [1], this compound can be used as a selectivity control probe in lead optimization cascades. By benchmarking PI3Kα/δ inhibitors against a structurally matched β-biased compound, researchers can quantifiably assess the isoform selectivity window of their own candidates without investing in de novo synthesis of control agents.

Quote Request

Request a Quote for 3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.